molecular formula C16H23NO3 B037447 5-(N-Boc-amino)pentanophenone CAS No. 116437-42-4

5-(N-Boc-amino)pentanophenone

Cat. No. B037447
M. Wt: 277.36 g/mol
InChI Key: DJDVCMJMJKSDTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including homologation, cyclization, and deprotection steps. For example, the synthesis of baclofen homologues demonstrates the utility of N-Boc protected intermediates in complex synthesis pathways. These pathways involve several steps including homologation at the carboxyl end, deoxygenation via a modified Barton-McCombie reaction, and subsequent ring opening and deprotection to yield the final compounds (Karla et al., 1999).

Molecular Structure Analysis

The analysis of molecular structure is crucial for understanding the chemical and pharmacological properties of a compound. For example, the synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one provides insights into how specific configurations and substituents affect molecular folding and interactions, which is essential for designing molecules with desired biological activities (Lucarini & Tomasini, 2001).

Chemical Reactions and Properties

Chemical reactions involving 5-(N-Boc-amino)pentanophenone derivatives highlight their reactivity and functional versatility. For instance, reactions involving enamino ketones with benzophenone showcase the ability of these compounds to participate in photochemical reactions to yield complex structures, demonstrating the potential for creating novel compounds with unique chemical properties (Tokumitsu & Hayashi, 1980).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and stability, are critical for its application in synthesis and drug formulation. For example, the scalable non-aqueous process to prepare water-soluble 3-amino-pentan-1,5-diol highlights the importance of developing methods to enhance the physical properties of derivatives for their use in pharmaceuticals (Rawalpally et al., 2009).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to undergo specific transformations, is essential for the application of 5-(N-Boc-amino)pentanophenone derivatives in synthesis. The synthesis and properties of pentane amino derivatives, including reactions with 1-bromopentanes and tests as reagents for the suppression of growth of sulfate-reducing bacteria, showcase the broad range of chemical properties and potential applications of these compounds (Talybov et al., 2010).

Scientific Research Applications

Synthesis of Enantiopure Amino Alcohols

Research by Guignard et al. (2016) demonstrated a method for converting (R)-phenylglycinol-derived oxazolopiperidone lactams into linear-chain enantiopure amino diols, which were isolated as their N-Boc derivatives. This process involves the simultaneous reductive opening of the oxazolidine and lactam rings, followed by the removal of the phenylethanol moiety, showcasing the compound's utility in synthesizing enantiopure amino alcohols with various substituents (Guignard, Llor, Urbina, Bosch, & Amat, 2016).

Peptide Chemistry and Proteasome Inhibitors

Lukić et al. (2017) synthesized novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides, demonstrating their application in inhibiting cathepsins B and K. The study highlights the compound's potential in developing peptidomimetics and biologically active compounds based on the triazole scaffold, contributing to the field of enzyme inhibition research (Lukić, Grošelj, Novinec, & Svete, 2017).

Development of Serotonin Receptor Antagonists

A study on the synthesis of serotonin receptor antagonists explored the creation of conformationally constrained butyrophenones, showcasing the utility of aminoalkyl benzo and heterocycloalkanones derivatives. This research underlines the compound's relevance in neuroscience, particularly in dissecting the role of 5-HT(2) subtype receptors in pathophysiology (Brea et al., 2002).

Facilitation of Organic Syntheses

The compound and its derivatives are pivotal in facilitating organic syntheses, such as the scalable non-aqueous process for preparing water-soluble 3-amino-pentan-1,5-diol. This showcases its importance in developing efficient chemical processes for generating compounds with significant purity and yield, as detailed by Rawalpally et al. (2009) (Rawalpally, Ji, Cleary, & Edwards, 2009).

Safety And Hazards

When handling 5-(N-Boc-amino)pentanophenone, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

tert-butyl N-(5-oxo-5-phenylpentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-12-8-7-11-14(18)13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDVCMJMJKSDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558199
Record name tert-Butyl (5-oxo-5-phenylpentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(N-Boc-amino)pentanophenone

CAS RN

116437-42-4
Record name 1,1-Dimethylethyl N-(5-oxo-5-phenylpentyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116437-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (5-oxo-5-phenylpentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 116437-42-4
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